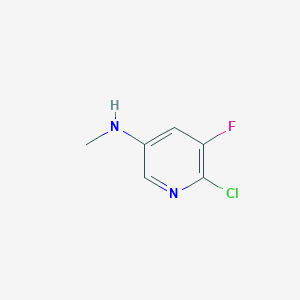

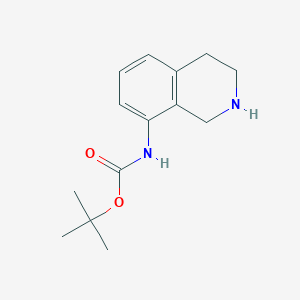

![molecular formula C16H18N4O3 B2817313 1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1171660-13-1](/img/structure/B2817313.png)

1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione” is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic compound with two nitrogen atoms in each ring . Pyrimido[4,5-d]pyrimidines have been applied on a large scale in the medical and pharmaceutical fields .

Molecular Structure Analysis

The molecular formula of the compound is C12H10N4S3 . It is a decided structure, indicating that its molecular structure has been confirmed .Scientific Research Applications

Antioxidant Agent Synthesis

- Pyrimido[4,5-d]pyrimidine derivatives, closely related to your compound of interest, have been synthesized and tested for their activity as antioxidants. One study optimized the reaction conditions, finding that a 10% mol of catalyst, a temperature of 70 °C, and a 4-hour reaction time with water as a solvent were optimal. Among the derivatives synthesized, one demonstrated superior antioxidant activity with an IC50 value of 10.11 ppm (Cahyana, Liandi, & Zaky, 2020).

Heterocyclic Compound Synthesis

- Another research focused on the synthesis of various heterocyclic compounds, including those based on pyrimidine-2,4,6(1H,3H,5H)-trione (barbituric acid). The study explored the condensation of these compounds with different aldehydes and dialdehydes, leading to the formation of diverse derivatives (Yurtaeva & Tyrkov, 2016).

Metabolic Studies

- A study on the metabolism of a closely related compound, febarbamate, in rats found extensive metabolism with the identification of fifteen metabolites. This research provided insights into the biotransformation pathways and the predominant metabolic processes involved (Vachta & Gold-Aubert, 2010).

Barbituric Acid Derivatives

- Research on barbituric acid derivatives, closely related to your compound, revealed the formation of stable heterocyclic compounds, offering insights into potential applications and synthesis mechanisms. The structural elucidation of these compounds was performed using various spectroscopic methods (Hosseini et al., 2011).

Antibacterial Activity

- New pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones were synthesized and evaluated for their antibacterial activity against various bacteria. The synthesis process involved a high-yield reaction, and the products were characterized for their potential antibacterial properties (Asadian, Davoodnia, & Beyramabadi, 2018).

Ligand Preparation and Characterization

- Novel heterocyclic ligands derived from pyrimidine-2,4,6(1H,3H,5H)-trione and their complexes with palladium (II) were prepared and characterized. These ligands showcased different donor atom systems and were studied using various spectroscopic techniques (Kareem, Mohsein, & Majeed, 2019).

Future Directions

Pyrimido[4,5-d]pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . The discovery of molecules with high potency and selectivity against BTK is particularly urgent in modern treatment regimens . Therefore, the development of new pyrimido[4,5-d]pyrimidine derivatives, including “1-butyl-5-phenyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione”, could be a promising direction for future research .

Properties

IUPAC Name |

1-butyl-5-phenyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-2-3-9-20-13-11(14(21)19-16(20)23)12(17-15(22)18-13)10-7-5-4-6-8-10/h4-8,12H,2-3,9H2,1H3,(H2,17,18,22)(H,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APWICSIDXCZQDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

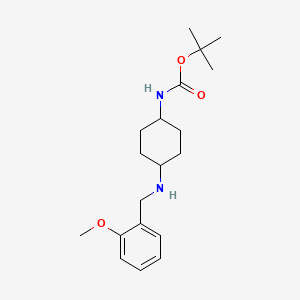

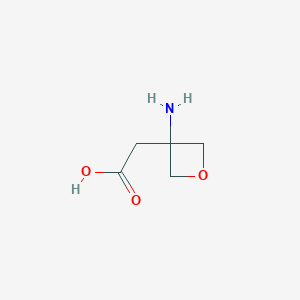

![[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2817232.png)

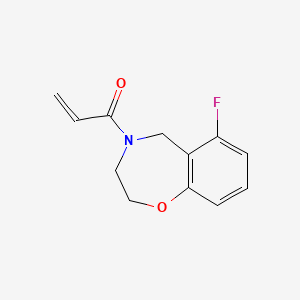

![2-[4-(Methylsulfonyl)piperazin-1-yl]aniline](/img/structure/B2817238.png)

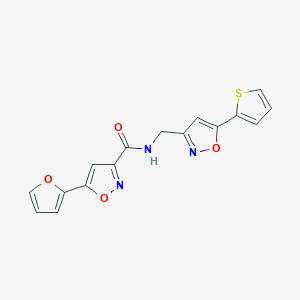

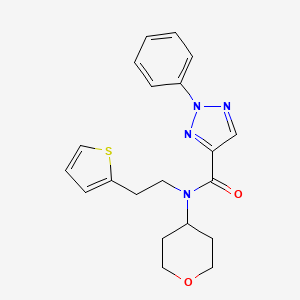

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2817241.png)

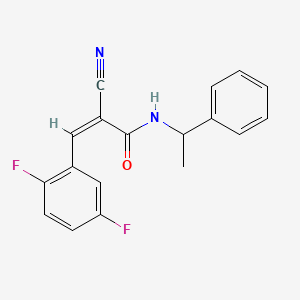

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2817245.png)